4-Hydroxy-3-(methoxy-d3)-mandelic Acid
Overview
Description
4-Hydroxy-3-(methoxy-d3)-mandelic Acid is a deuterated form of vanilmandelic acid, which is a metabolite of catecholamines such as epinephrine and norepinephrine. This compound is often used as an internal standard in various analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) for monitoring vanilmandelic acid levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(methoxy-d3)-mandelic Acid typically involves the deuteration of vanilmandelic acid. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method involves the use of deuterated methanol (CD3OD) in the presence of a catalyst to facilitate the exchange reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-(methoxy-d3)-mandelic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Hydroxy-3-(methoxy-d3)-mandelic Acid has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of vanilmandelic acid in biological samples.
Biology: Employed in metabolic studies to trace the pathways of catecholamine metabolism.
Medicine: Utilized in clinical diagnostics to monitor catecholamine levels in patients with certain medical conditions, such as pheochromocytoma.
Industry: Applied in the production of deuterated compounds for research and development purposes
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(methoxy-d3)-mandelic Acid is primarily related to its role as a metabolite of catecholamines. It is formed through the enzymatic oxidation of catecholamines, followed by methylation and subsequent deuteration. The compound serves as a marker for catecholamine metabolism and is used to study the biochemical pathways involved in this process .
Comparison with Similar Compounds
Vanilmandelic Acid: The non-deuterated form of 4-Hydroxy-3-(methoxy-d3)-mandelic Acid.
Homovanillic Acid: Another metabolite of catecholamines with a similar structure but different metabolic pathways.
3-Methoxy-4-hydroxyphenylglycol: A related compound involved in catecholamine metabolism
Uniqueness: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry.
Properties
IUPAC Name |
2-hydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQCWMIAEPEHNQ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493910 | |
Record name | Hydroxy{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74495-70-8 | |
Record name | Benzeneacetic acid, α,4-dihydroxy-3-(methoxy-d3)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74495-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxy{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-hydroxy-3-(methoxy-d3)-mandelic acid synthesized and used in catecholamine metabolite research?
A1: this compound, along with its d3-labeled phenylacetic acid and phenylethylene glycol counterparts, are not directly investigated for their biological activity. Instead, they are synthesized as internal standards for use in gas chromatography-mass spectrometry (GC-MS) analysis []. These deuterated compounds are structurally very similar to naturally occurring catecholamine metabolites, such as 4-hydroxy-3-methoxymandelic acid (also known as vanillylmandelic acid or VMA).
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